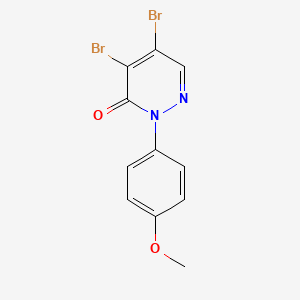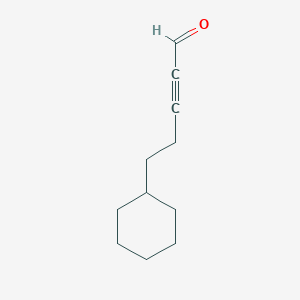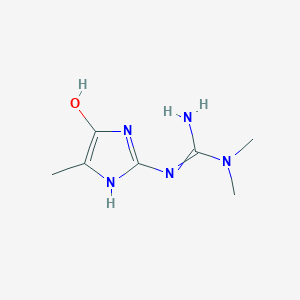
N''-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine is a synthetic organic compound that belongs to the class of guanidines. Compounds in this class are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine typically involves the reaction of 4-hydroxy-5-methyl-1H-imidazole with N,N-dimethylguanidine under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidines and imidazole derivatives, such as:
- N,N-Dimethylguanidine
- 4-Hydroxy-1H-imidazole
- 5-Methyl-1H-imidazole
Uniqueness
N’'-(4-Hydroxy-5-methyl-1H-imidazol-2-yl)-N,N-dimethylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
663177-99-9 |
|---|---|
Molecular Formula |
C7H13N5O |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(4-hydroxy-5-methyl-1H-imidazol-2-yl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C7H13N5O/c1-4-5(13)10-7(9-4)11-6(8)12(2)3/h13H,1-3H3,(H3,8,9,10,11) |
InChI Key |
DXMWKLVYJIICGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)N=C(N)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


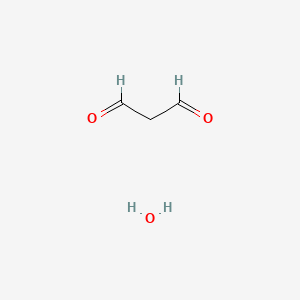
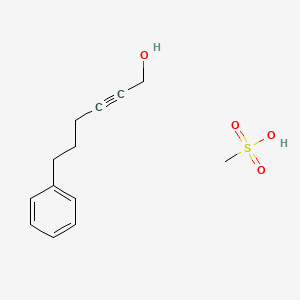
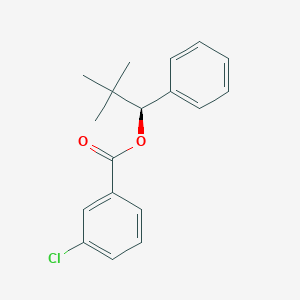
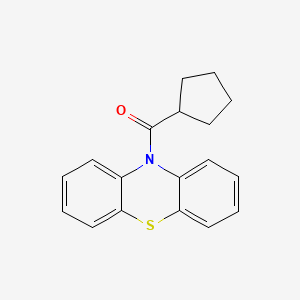
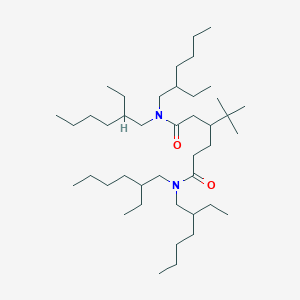

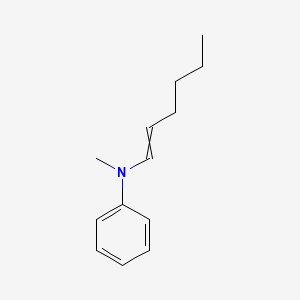


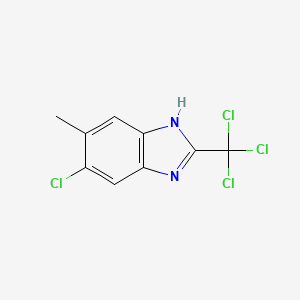

![3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12534722.png)
